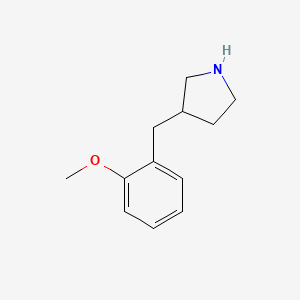

3-(2-Methoxybenzyl)pyrrolidine

Description

Pyrrolidine (B122466) as a Prominent Heterocyclic Scaffold in Organic Synthesis

The pyrrolidine scaffold, a five-membered saturated ring containing one nitrogen atom, is a ubiquitous and privileged structure in organic synthesis and medicinal chemistry. nih.govresearchgate.net Its prevalence stems from its presence in a wide range of natural products, particularly alkaloids, and its incorporation into numerous FDA-approved pharmaceuticals. nih.govcore.ac.uk The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial aspect in the design of molecules with specific biological functions. nih.gov This structural feature, often described as "pseudorotation," provides a conformational flexibility that can be exploited to achieve optimal interactions with biological targets. nih.gov

Furthermore, the pyrrolidine ring can be substituted at various positions, allowing for the creation of a diverse library of compounds with distinct stereochemical and electronic properties. tandfonline.combohrium.com The nitrogen atom within the ring can act as a basic center and a nucleophile, while the carbon atoms can be functionalized to introduce a wide variety of substituents. This versatility makes the pyrrolidine scaffold an attractive starting point for the synthesis of complex molecular architectures.

Overview of Research Significance for Substituted Pyrrolidine Derivatives

Substituted pyrrolidine derivatives are of immense interest to researchers due to their broad spectrum of biological activities. frontiersin.org These compounds have been shown to exhibit a wide range of pharmacological properties, including but not limited to, acting as neurotransmitter reuptake inhibitors, enzyme inhibitors, and receptor agonists or antagonists. ontosight.aichemrxiv.org The ability to introduce various substituents at different positions on the pyrrolidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. tandfonline.combohrium.com

For instance, 3-substituted pyrrolidines are recognized as privileged structures in medicinal chemistry, demonstrating efficacy in diverse biological contexts such as leishmaniasis and histone deacetylation. chemrxiv.orgresearchgate.net The substitution pattern on the pyrrolidine ring, including the stereochemistry of the substituents, can have a profound impact on biological activity. nih.gov The presence of up to four stereogenic centers in a pyrrolidine ring can lead to as many as 16 different stereoisomers, each potentially possessing a unique biological profile. nih.gov This stereochemical diversity provides a rich field for investigation in the quest for novel and more effective therapeutic agents.

Evolution of Synthetic Strategies for Pyrrolidine-Containing Compounds

The significant demand for enantiomerically pure substituted pyrrolidines has driven the development of numerous synthetic strategies. mappingignorance.org Historically, methods often involved multi-step sequences with limitations in scope and efficiency. acs.org However, the field has seen a continuous evolution towards more atom-economical, stereoselective, and efficient methodologies.

Key advancements include:

1,3-Dipolar Cycloadditions: This method, particularly the reaction between azomethine ylides and various dipolarophiles, has become a cornerstone for the stereoselective synthesis of polysubstituted pyrrolidines. nih.govmappingignorance.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the construction of the pyrrolidine ring from acyclic precursors. thieme-connect.com

Palladium-Catalyzed Reactions: Palladium-catalyzed hydroarylation and other cross-coupling reactions have provided efficient routes to 3-aryl pyrrolidines and other substituted derivatives. chemrxiv.orgresearchgate.netnih.gov

Asymmetric Lithiation: The asymmetric lithiation of N-Boc pyrrolidine, followed by quenching with an electrophile, is a common method, though it often requires cryogenic temperatures. core.ac.uk

Catalytic Asymmetric Synthesis: The development of chiral catalysts, including those based on transition metals and organocatalysts, has enabled the enantioselective synthesis of a wide range of pyrrolidine derivatives. nih.govwhiterose.ac.ukacs.orgrsc.org

More recent innovations focus on C-H activation and functionalization, offering novel and direct pathways to modify the pyrrolidine scaffold. organic-chemistry.org These evolving synthetic strategies continuously expand the chemist's toolbox, facilitating the creation of increasingly complex and functionally diverse pyrrolidine-containing molecules.

Contextualization of 3-(2-Methoxybenzyl)pyrrolidine within Pyrrolidine Research

The compound this compound represents a specific example within the vast landscape of substituted pyrrolidine research. Its structure combines the core pyrrolidine ring with a 2-methoxybenzyl group at the 3-position. This particular substitution pattern is of interest in medicinal chemistry for several reasons. The pyrrolidine moiety provides a well-established pharmacophore, while the methoxybenzyl group can influence the compound's lipophilicity, metabolic stability, and potential for specific interactions with biological targets. chemimpex.comcymitquimica.com The oxalate (B1200264) salt form of this compound is often used to improve its solubility and handling in a laboratory setting. chemimpex.com

Research involving this compound and its analogs often focuses on its potential as an intermediate in the synthesis of more complex, biologically active molecules, particularly those targeting the central nervous system. chemimpex.com The specific placement of the methoxy (B1213986) group on the benzyl (B1604629) ring can also be a key factor in determining its biological activity and selectivity. The study of such compounds contributes to the broader understanding of structure-activity relationships within the pyrrolidine class of molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROIFXYGKPQQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394245 | |

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191800-50-7 | |

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methoxybenzyl Pyrrolidine and Its Derivatives

Classic and Contemporary Pyrrolidine (B122466) Ring Construction Techniques

Traditional and modern strategies for building the pyrrolidine core often rely on forming the five-membered ring from acyclic precursors through various bond-forming reactions.

Intermolecular and Intramolecular Cyclization Reactions

The formation of the pyrrolidine ring through the cyclization of a linear precursor is a fundamental and widely used approach. This can occur via the formation of a carbon-nitrogen or a carbon-carbon bond.

Intramolecular cyclization is a powerful strategy that involves a ring-closing reaction of a suitably functionalized acyclic starting material. A common method is the intramolecular amination of unsaturated carbon-carbon bonds. For instance, the direct amination of C(sp³)–H bonds in N-fluoride amides can be catalyzed by copper complexes to yield pyrrolidines. nih.govacs.org This process involves the direct formation of a C-N bond at an unactivated carbon position. Another approach is the reductive hydroamination of enynyl amines, which can be mediated by a Lewis acid under metal-free conditions to stereoselectively produce pyrrolidines. organic-chemistry.org

Intermolecular cyclization approaches often involve the reaction of two different molecules that together provide the necessary atoms for the ring. A classic example is the [3+2] dipolar cycloaddition, where a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile). Azomethine ylides are common 1,3-dipoles used for this purpose, reacting with alkenes to form the pyrrolidine ring in a single, often highly stereocontrolled, step. acs.orgnih.gov

Table 1: Examples of Cyclization Strategies for Pyrrolidine Synthesis

| Strategy | Precursor Type | Key Transformation | Resulting Structure |

| Intramolecular | N-fluoro sulfonamide | Copper-catalyzed C-H amination | Substituted Pyrrolidine |

| Intramolecular | Enynyl amine | Lewis acid-mediated reductive hydroamination | 2,5-Disubstituted Pyrrolidine |

| Intermolecular | Azomethine ylide + Alkene | [3+2] Dipolar Cycloaddition | Polysubstituted Pyrrolidine |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.netnih.gov

The synthesis of substituted pyrrolidines is well-suited to MCR strategies. A prominent example is the 1,3-dipolar cycloaddition of an azomethine ylide, which can be generated in situ from the condensation of an aldehyde and an amino acid. This ylide then reacts with a dipolarophile (an alkene) to construct the pyrrolidine scaffold. tandfonline.comtandfonline.com This one-pot, three-component approach allows for significant variation in the substituents on the final pyrrolidine ring by simply changing the starting aldehyde, amino acid, or alkene. nih.govorientjchem.org For the synthesis of a 3-benzylpyrrolidine derivative, a substituted cinnamate could serve as the alkene component.

Table 2: Three-Component Synthesis of Pyrrolidines via Azomethine Ylide Cycloaddition

| Component 1 | Component 2 | Component 3 (Dipolarophile) | Key Intermediate |

| Aldehyde (e.g., Benzaldehyde) | Amino Acid Ester (e.g., Glycine methyl ester) | Electron-deficient Alkene (e.g., Dimethyl maleate) | Azomethine Ylide |

| Isatin | Sarcosine | Methyl 3-phenylpropiolate | Azomethine Ylide |

Condensation and Ring-Closure Strategies

This category encompasses a range of reactions where the pyrrolidine ring is formed following an initial condensation event. A classic method is the Paal-Knorr synthesis, involving the condensation of a primary amine with a 1,4-dicarbonyl compound.

More modern strategies often employ tandem reactions. For example, a sequence involving a nitro-Mannich reaction followed by a hydroamination cascade has been developed for the diastereoselective synthesis of pyrrolidines bearing three stereocenters. nih.gov This one-pot process is controlled by a combination of base and gold(I) catalysis, highlighting the synergy between different reaction types to achieve a complex transformation efficiently. nih.gov

Advanced Catalytic Methods for Pyrrolidine Synthesis

Catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher selectivity, and access to novel chemical transformations. Both metal-based and organic catalysts are extensively used in the construction of the pyrrolidine ring.

Metal-Catalyzed Processes (e.g., Pd-catalyzed, Gold-catalyzed, Iridium-catalyzed, Copper-catalyzed)

A variety of transition metals are effective catalysts for synthesizing pyrrolidines, each enabling unique bond formations.

Palladium-catalyzed reactions are particularly relevant for synthesizing 3-aryl pyrrolidines. A broad-scope method involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. researchgate.netchemrxiv.orgnih.gov This process, which can be considered a reductive Mizoroki-Heck reaction, directly couples an aryl halide with a pyrroline to form a 3-aryl pyrrolidine, a structure directly analogous to the target compound. researchgate.netorkg.orgresearchgate.net

Gold-catalyzed synthesis of pyrrolidines can be achieved through tandem reactions. One such process involves the cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. organic-chemistry.orgacs.orgnih.gov This method combines gold catalysis with organosilane reduction to produce enantioenriched pyrrolidines. acs.org Another gold-catalyzed approach is a tandem alkyne hydroamination/iminium ion formation/allylation reaction, which provides rapid access to complex pyrrolidine derivatives. acs.org

Iridium-catalyzed reactions provide a powerful means of generating azomethine ylides for [3+2] cycloadditions. Using Vaska's complex, tertiary amides can be reductively converted into azomethine ylides, which then react with alkenes to form highly substituted pyrrolidines under mild conditions. acs.orgnih.govunife.it Iridium catalysts are also used in cyclization reactions of isoxazolines with alkenes to yield polysubstituted pyrrolidines. thieme-connect.de

Copper-catalyzed methods often focus on intramolecular C-N bond formation. The intramolecular amination of unactivated C(sp³)–H bonds is a notable example, allowing for the direct cyclization of linear N-chloro or N-fluoro amides to form the pyrrolidine ring. nih.govacs.orgsustech.edu.cnresearchgate.netresearchgate.net This strategy is powerful for creating challenging structures, including those with α-quaternary stereocenters. sustech.edu.cnresearchgate.net

Table 3: Overview of Metal-Catalyzed Pyrrolidine Syntheses

| Metal Catalyst | Reaction Type | Substrates | Key Feature |

| Palladium (Pd) | Hydroarylation (Reductive Heck) | N-Alkyl Pyrroline + Aryl Halide | Direct formation of 3-aryl pyrrolidines. researchgate.netnih.gov |

| Gold (Au) | Tandem Cycloisomerization/Hydrogenation | Homopropargyl Sulfonamide | Forms enantioenriched pyrrolidines. acs.orgnih.gov |

| Iridium (Ir) | Reductive [3+2] Cycloaddition | Tertiary Amide + Alkene | Generates azomethine ylides from amides. acs.orgnih.gov |

| Copper (Cu) | Intramolecular C-H Amination | N-Halogenated Amide | Forms C-N bond at unactivated C-H sites. nih.govresearchgate.net |

Organocatalytic and Metal-Free Protocols

The field of asymmetric organocatalysis has provided powerful, metal-free alternatives for the enantioselective synthesis of pyrrolidines. benthamdirect.com These methods rely on small chiral organic molecules, such as proline and its derivatives, to catalyze reactions. mdpi.comnih.gov

A cornerstone of organocatalytic pyrrolidine synthesis is the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. Chiral secondary amines, particularly diarylprolinol silyl ethers, are highly effective catalysts for this transformation, proceeding via an enamine intermediate and enabling high levels of stereocontrol. beilstein-journals.org This approach has been used to synthesize highly substituted pyrrolidines, including those with stereogenic quaternary centers. rsc.org The development of new pyrrolidine-based organocatalysts continues to be an active area of research, expanding the scope and efficiency of these transformations. beilstein-journals.org

Metal-free protocols also include reactions promoted by non-metallic reagents or external energy sources. For example, iodine can catalyze MCRs to produce pyrrolidine-2-carboxylates. Lewis acid-mediated reductive hydroamination cascades of enynyl amines also provide a metal-free route to stereoselectively substituted pyrrolidines. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of 3-(2-Methoxybenzyl)pyrrolidine Scaffolds

Achieving stereochemical control is paramount in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different pharmacological profiles. The synthesis of enantiopure this compound scaffolds relies on established and innovative methods of asymmetric synthesis to control the formation of chiral centers.

The enantioselective synthesis of substituted pyrrolidines is a well-developed field, with several strategies available to induce chirality. These methods, while not always applied directly to this compound in published literature, represent the established toolbox for creating such chiral scaffolds.

One powerful approach involves the use of chiral catalysts . Chiral phosphoric acids, for example, have been successfully employed in enantioselective intramolecular aza-Michael cyclizations to form substituted pyrrolidines. whiterose.ac.ukwhiterose.ac.uk This "clip-cycle" methodology involves activating a Cbz-protected bis-homoallylic amine with a thioacrylate group via alkene metathesis, followed by a chiral phosphoric acid-catalyzed cyclization to build the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk

Another key strategy is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed. While classic, this method remains highly effective for establishing stereocenters in complex molecules.

Organocatalysis represents a major pillar of modern asymmetric synthesis. Proline and its derivatives are frequently used to catalyze asymmetric reactions, leveraging the inherent chirality of the pyrrolidine ring to induce stereoselectivity in the formation of new products. unibo.it Similarly, metal catalysts paired with chiral ligands are used extensively. For instance, copper(I) complexes with chiral phosphoramidite ligands have been shown to catalyze the asymmetric 1,3-dipolar cycloaddition of glycinate-derived imines with electron-deficient alkenes to yield highly substituted chiral pyrrolidines. organic-chemistry.org

A summary of representative catalytic systems for enantioselective pyrrolidine synthesis is presented below.

| Catalyst/Method | Reaction Type | Key Features | Typical Enantioselectivity |

| Chiral Phosphoric Acid (e.g., (R)-TRIP) | Intramolecular aza-Michael | "Clip-Cycle" approach; forms 3-substituted pyrrolidines. whiterose.ac.ukwhiterose.ac.uk | Up to 90% ee whiterose.ac.uk |

| Chiral Diamine (e.g., (-)-sparteine) | Asymmetric Deprotonation | Used with organolithium reagents; requires cryogenic temperatures. whiterose.ac.uk | High |

| Cu(I)/ClickFerrophos | 1,3-Dipolar Cycloaddition | Forms exo-2,4,5-trisubstituted pyrrolidines. organic-chemistry.org | Good to excellent |

| Pd(OAc)₂ / Aminoquinoline Auxiliary | C-H Arylation | Directs arylation to specific positions with stereocontrol. acs.org | High |

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. Diastereoselective transformations are designed to favor the formation of one diastereomer over others.

Multi-component reactions are a highly efficient method for constructing complex molecules with defined stereochemistry in a single step. A notable example is the Ytterbium triflate (Yb(OTf)₃)-catalyzed three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester. organic-chemistry.orgacs.org This reaction generates aldimines in situ, which then undergo a cycloaddition to form polysubstituted pyrrolidines with a high degree of cis diastereoselectivity between the substituents at the 2- and 5-positions. organic-chemistry.orgacs.org By selecting 2-methoxybenzaldehyde as the aldehyde component, this method could theoretically be adapted to generate a pyrrolidine scaffold bearing the required benzyl (B1604629) moiety.

Substrate-controlled synthesis is another common strategy, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions. For example, starting from a chiral pool material like pyroglutamic acid allows for the synthesis of specific diastereomers of 2,5-disubstituted pyrrolidines. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are a cornerstone of pyrrolidine synthesis and can be rendered highly diastereoselective. nih.gov The stereochemistry of the final product is influenced by the geometry of the dipole and the dipolarophile, as well as the reaction conditions. The use of a chiral N-tert-butanesulfinyl imine group in such cycloadditions has been shown to produce densely substituted pyrrolidines with excellent diastereomeric ratios, often greater than 99%. researchgate.net

The table below outlines examples of diastereoselective methods.

| Method | Reagents | Key Outcome | Typical Diastereoselectivity |

| Three-Component Reaction | Aldehyde, Amine, 1,1-Cyclopropanediester, Yb(OTf)₃ | Forms cis-2,5-disubstituted pyrrolidines. organic-chemistry.orgacs.org | >10:1 dr acs.org |

| 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine ylides, Ag₂CO₃ | Densely substituted pyrrolidines with up to four stereocenters. researchgate.net | Up to >99% dr researchgate.net |

| C-H Arylation with Directing Group | Pyrrolidine-3-carboxylic acid with AQ auxiliary, Aryl Iodide, Pd(OAc)₂ | Forms cis-3,4-disubstituted pyrrolidines. acs.org | Complete cis-selectivity acs.org |

Formation of the 2-Methoxybenzyl Moiety and its Integration

The introduction of the 2-methoxybenzyl group can be achieved either by functionalizing a pre-existing pyrrolidine ring or by constructing the ring from precursors that already contain this fragment.

Direct functionalization of the pyrrolidine ring at the C3 position with an aryl group is a modern and efficient strategy. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

One such method is the hydroarylation of pyrrolines . A palladium-catalyzed process has been developed that reacts N-alkyl pyrrolines with aryl halides to produce 3-aryl pyrrolidines. researchgate.netchemrxiv.org This reaction avoids the need for pre-functionalized pyrrolidine substrates and directly installs the aryl group at the desired position.

Another advanced technique is C-H activation . This strategy involves the direct conversion of a C-H bond into a C-C bond, bypassing the need for traditional functional group handles. For instance, a palladium-catalyzed C(sp³)–H arylation has been demonstrated on pyrrolidine derivatives. acs.org Using an aminoquinoline (AQ) directing group attached to the C3 position, arylation can be selectively directed to the C4 position with high cis-selectivity. While this specific example targets the C4 position, the principle of using directing groups to control the site of C-H functionalization is a key strategy for modifying the pyrrolidine core. acs.org

Introducing the 2-methoxybenzyl substituent can be accomplished through several classical and modern synthetic tactics.

Building Block Approach: This strategy involves constructing the pyrrolidine ring from smaller molecules, where one of the starting materials already contains the 2-methoxybenzyl group. For example, in the three-component reaction previously mentioned, 2-methoxybenzaldehyde could serve as the aldehyde component, directly incorporating the desired substituent into the final pyrrolidine product. organic-chemistry.org Similarly, 1,3-dipolar cycloaddition reactions can be designed where either the azomethine ylide or the dipolarophile contains the 2-methoxybenzyl moiety. nih.gov

Nucleophilic Substitution: A common method involves the reaction of a nucleophilic pyrrolidine precursor with an electrophilic 2-methoxybenzyl species. For example, an enolate generated from N-protected pyrrolidin-3-one could be alkylated with 2-methoxybenzyl bromide. Alternatively, a Grignard reagent, such as 2-methoxybenzylmagnesium bromide, could be added to an appropriate electrophilic center on the pyrrolidine ring.

Cross-Coupling Reactions: As discussed, a pre-formed pyrroline can be directly coupled with a 2-methoxybenzyl derivative (e.g., 2-methoxybenzyl bromide or iodide) via a palladium-catalyzed hydroarylation reaction. researchgate.net This approach offers a direct route to the this compound core.

Synthesis of Specific Salts for Research Applications (e.g., this compound Oxalate)

In research and pharmaceutical development, free base amines are often converted into salt forms to improve their stability, crystallinity, and solubility. The oxalate (B1200264) salt is a common choice for this purpose.

The preparation of an amine oxalate salt is typically a straightforward acid-base reaction. The general procedure involves dissolving the free base of this compound in a suitable organic solvent. Common solvents for this purpose include lower alcohols like isopropanol (IPA) or ketones like acetone. sciencemadness.orggoogle.com

Separately, a solution of one molar equivalent of anhydrous oxalic acid is prepared in the same or a compatible solvent. The oxalic acid solution is then added to the amine solution, often dropwise, with stirring at room temperature. sciencemadness.orggoogle.com

Upon mixing, the this compound oxalate salt typically precipitates out of the solution. google.com If precipitation is slow or incomplete, cooling the mixture in an ice bath or freezer can facilitate crystallization. sciencemadness.org The resulting solid is then collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum to yield the final, purified oxalate salt. sciencemadness.org

Chemical Transformations and Reactivity of 3 2 Methoxybenzyl Pyrrolidine Derivatives

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it a nucleophilic and basic center. It readily participates in a variety of reactions to form N-substituted derivatives. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger, more complex molecular structures.

Common reactions at the pyrrolidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to form tertiary amines.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to produce amides.

N-Arylation: Coupling with aryl halides or related compounds, often catalyzed by transition metals (e.g., Buchwald-Hartwig amination), to yield N-aryl pyrrolidines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

N-Sulfonylation: Reaction with sulfonyl chlorides to give sulfonamides.

The pyrrolidine fragment is a key component in the synthesis of many pharmaceutical drugs, and these N-functionalization reactions are often crucial steps. mdpi.comnih.gov For example, the Williamson ether synthesis, a related reaction involving nucleophilic substitution, has been used to introduce a pyrrolidine ring into a precursor for the drug Paritaprevir. mdpi.comnih.gov

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base | Tertiary amine |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |

| N-Arylation | Aryl halide (Ar-X), Palladium catalyst, Base | N-Aryl pyrrolidine |

| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR'), Reducing agent | Tertiary amine |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide |

Modifications and Derivatization of the Pyrrolidine Ring Carbons

While reactions at the nitrogen are more common, the carbon atoms of the pyrrolidine ring can also be functionalized. These modifications often require harsher conditions or more complex synthetic strategies. The pyrrolidine ring is a structural motif found in many biologically active compounds and drugs, making the development of methods for its derivatization an active area of research. researchgate.netmdpi.com

Methods for modifying the pyrrolidine ring carbons include:

α-Lithiation and Functionalization: Deprotonation of the C-H bond adjacent to the nitrogen (after N-protection, e.g., with a Boc group) using a strong base like organolithium reagents, followed by quenching with an electrophile.

Radical Reactions: Intramolecular radical amination of C(sp³)-H bonds can be used to synthesize pyrrolidine rings with α-quaternary stereocenters. researchgate.net

Cycloaddition Reactions: The pyrrolidine ring itself can be constructed through various methods, including [3+2] cycloaddition reactions involving azomethine ylides, which allows for the synthesis of highly substituted pyrrolidines. mdpi.commdpi.comrsc.org Although this is a method of synthesis rather than derivatization, it highlights a key strategy for accessing functionalized pyrrolidine cores.

Reactivity of the Methoxybenzyl Substituent

The 2-methoxybenzyl group attached at the C3 position of the pyrrolidine ring has its own distinct reactivity centered on the methoxy (B1213986) group and the aromatic ring.

O-Demethylation: The methyl ether can be cleaved to reveal a phenol (B47542) using strong acids like HBr or Lewis acids such as BBr₃. This transformation is a common step in natural product synthesis and drug development.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The positions of substitution are directed by the existing methoxy and alkyl substituents. The methoxy group is a strong activating, ortho-, para-director, while the alkyl group is a weak activating, ortho-, para-director. The outcome will depend on the specific reaction conditions.

Oxidative Cleavage: The p-methoxybenzyl (PMB) group is widely used as a protecting group for alcohols and amines because it can be selectively removed under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.orgchem-station.com This reaction proceeds through a charge-transfer complex, leading to the formation of p-methoxybenzaldehyde and the deprotected amine or alcohol. chem-station.com While the subject compound has an o-methoxybenzyl group, similar oxidative lability can be expected.

| Reaction Type | Typical Reagents | Product Functional Group | Notes |

|---|---|---|---|

| O-Demethylation | BBr₃, HBr | Phenol | Cleavage of the methyl-oxygen bond. |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitroaromatic | Substitution occurs on the benzene ring. |

| Oxidative Deprotection (by analogy) | DDQ | Amine (if used as N-protecting group) | Cleavage of the benzyl-heteroatom bond. chem-station.com |

Selectivity in Chemical Reactions (e.g., Regioselectivity, Chemoselectivity)

Selectivity is a critical aspect when multiple reactive sites are present in a molecule like 3-(2-methoxybenzyl)pyrrolidine.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in reactions with electrophiles under mild, basic conditions, the highly nucleophilic pyrrolidine nitrogen will typically react in preference to the aromatic ring. Conversely, under strongly acidic conditions required for some electrophilic aromatic substitutions, the nitrogen atom would be protonated and deactivated, allowing the reaction to occur on the aromatic ring.

Regioselectivity: This relates to the position at which a reaction occurs. In electrophilic substitution of the 2-methoxybenzyl group, the methoxy group strongly directs incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group (position 5 of the benzene ring) is often favored due to reduced steric hindrance.

Stereoselectivity: Many reactions involving pyrrolidine derivatives, particularly cycloadditions to form the ring, are designed to be stereoselective. researchgate.net If this compound is used as a chiral building block, reactions at the ring carbons or in its use as a catalyst can proceed with high diastereoselectivity or enantioselectivity. Computational studies using Density Functional Theory (DFT) are often employed to rationalize and predict the regio- and stereoselectivity of such reactions. researchgate.netnih.gov

Mechanism-Oriented Studies of Reactions Involving this compound

While specific mechanistic studies focused solely on this compound are not widely documented, the reactivity of its core structures is well-understood. The pyrrolidine motif is central to organocatalysis, often proceeding through iminium ion or enamine intermediates.

A key mechanistic pathway involving secondary amines like pyrrolidine is the formation of an iminium ion through reaction with a carbonyl compound (an aldehyde or ketone). This process, which can involve a transimination step if another amine is present, activates the carbonyl compound towards nucleophilic attack.

The general mechanism is as follows:

Nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Elimination of water to form a resonance-stabilized iminium ion.

This iminium ion is a key intermediate in many organocatalyzed reactions, such as asymmetric Michael additions and Diels-Alder reactions, where the chiral pyrrolidine backbone induces stereoselectivity. The 3-(2-methoxybenzyl) substituent would act as a sterically bulky group, influencing the facial selectivity of reactions involving the derived iminium ion or enamine.

Computational and Theoretical Investigations of 3 2 Methoxybenzyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for examining the electronic structure and energetic properties of molecules. These methods are instrumental in predicting reaction outcomes and molecular behavior with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for studying the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. For reactions involving pyrrolidine (B122466) derivatives, DFT has been successfully applied to unveil complex mechanisms. For example, studies on the contraction of pyrrolidines to form cyclobutanes have shown that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical species. acs.org DFT calculations can determine the activation energy for such steps, providing insight into reaction feasibility and kinetics. acs.orgpku.edu.cn

In the context of 3-(2-methoxybenzyl)pyrrolidine, DFT could be employed to study its synthesis or subsequent functionalization. By modeling a proposed reaction pathway, such as an N-alkylation or a cycloaddition, the energies of all intermediates and transition states can be calculated. mdpi.compku.edu.cn This allows for the identification of the most favorable reaction pathway and the rate-determining step. beilstein-journals.org For instance, a hypothetical reaction could be analyzed to compare different mechanistic possibilities, such as concerted versus stepwise pathways. pku.edu.cn The calculated energetics provide a quantitative measure of the reaction's profile.

Table 1: Hypothetical DFT-Calculated Energetic Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials: this compound + Reagent |

| Transition State 1 (TS1) | +21.5 | Energy barrier for the first step |

| Intermediate 1 | -5.2 | A stable intermediate formed after TS1 |

| Transition State 2 (TS2) | +15.8 | Energy barrier for the second step (Rate-determining) |

| Products | -12.7 | Final products of the reaction |

Note: Data is illustrative and based on typical values for organic reactions.

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. DFT calculations are a reliable tool for predicting the stable conformations and stereochemical preferences of molecules like this compound. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. beilstein-journals.orgnih.gov The substitution pattern on the ring significantly influences which conformation is energetically favored.

For this compound, the bulky 2-methoxybenzyl group at the C3 position will play a crucial role in determining the ring's pucker. DFT optimization calculations can identify the lowest energy conformers by exploring the potential energy surface. scirp.org It is expected that the substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain. nih.gov Furthermore, DFT can quantify the energy differences between various stereoisomers (e.g., R vs. S configurations) and their respective conformers, providing insight into the molecule's structural landscape. beilstein-journals.org

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Substituent Position | Pyrrolidine Pucker | Relative Energy (kcal/mol) |

| 1 | Pseudo-equatorial | C2-endo | 0.00 |

| 2 | Pseudo-axial | C2-endo | +3.5 |

| 3 | Pseudo-equatorial | C3-exo | +1.2 |

| 4 | Pseudo-axial | C3-exo | +4.8 |

Note: Data is hypothetical, illustrating the expected energetic preference for the equatorial conformer.

DFT calculations provide detailed information about a molecule's electronic structure, which can be used to predict its reactivity. epstem.net Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly valuable. nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Other descriptors such as the molecular electrostatic potential (MEP), ionization potential, electron affinity, and Mulliken atomic charges can also be calculated. epstem.netnih.gov The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyrrolidine ring and the oxygen atom of the methoxy (B1213986) group are expected to be nucleophilic centers. These descriptors are crucial for understanding how the molecule will interact with other reagents. researchgate.net

Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Calculated Value | Significance |

| E(HOMO) | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability |

| E(LUMO) | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 7.0 eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron |

| Electron Affinity (A) | -1.2 eV | Energy released when an electron is added |

| Electronegativity (χ) | 2.3 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 3.5 eV | Resistance to change in electron distribution |

Note: Values are representative and would be calculated using a specific DFT functional and basis set, such as B3LYP/6-31G(d,p). scirp.org

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior of molecules and their interactions with larger systems.

The five-membered pyrrolidine ring is conformationally flexible and undergoes a low-energy motion known as pseudorotation. This process involves the continuous puckering of the ring through a series of envelope and twist conformations without passing through a high-energy planar state. nih.gov The specific puckering mode (e.g., C2-endo, C3-exo) is influenced by the nature and position of substituents on the ring. beilstein-journals.org

For this compound, molecular modeling can be used to map the pseudorotational pathway. This involves systematically varying the ring's dihedral angles and calculating the corresponding energy to generate a potential energy surface. The analysis would reveal the most stable puckering states and the energy barriers between them. The presence of the large 2-methoxybenzyl group is expected to create a significant conformational bias, restricting the ring's flexibility and favoring a narrow range of puckered states where the substituent is in a pseudo-equatorial orientation. nih.gov This conformational locking can have significant implications for how the molecule binds to a biological target.

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. unina.it A pharmacophore model is not a real molecule but an abstract representation of these key features, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. unina.ittbzmed.ac.ir

While a pharmacophore cannot be generated from a single compound, this compound could serve as a member of a training set of structurally related, active compounds. By superimposing the low-energy conformations of these active molecules, common chemical features can be identified and used to build a 3D pharmacophore model. researchgate.net This model can then be used as a query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. d-nb.info The generation of a pharmacophore model is a qualitative process that helps identify crucial features for ligand-receptor binding interactions. researchgate.net

Table 4: Hypothetical Pharmacophoric Features Derived from a Set of Pyrrolidine-Based Ligands

| Feature Type | Spatial Location (Relative Coordinates) | Role in Binding |

| Aromatic Ring (AR) | (0.0, 0.0, 0.0) | π-stacking or hydrophobic interaction |

| Hydrogen Bond Acceptor (HBA) | (3.5, 1.2, -0.5) | Interaction with a donor group on the receptor |

| Hydrogen Bond Donor (HBD) | (4.0, -2.0, 1.0) | Interaction with an acceptor group on the receptor |

| Hydrophobic (HY) | (-1.5, 2.5, 0.8) | van der Waals interaction |

Note: This table represents a hypothetical pharmacophore model. The features would be derived from a set of active compounds related to this compound.

Structure-Activity Relationship (SAR) Studies in Related Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. mdpi.com For derivatives related to this compound, SAR analysis focuses on identifying key structural features that govern their biological efficacy. mdpi.com Computational approaches like the three-dimensional quantitative structure-activity relationship (3D-QSAR) are instrumental in this process, providing predictive models for the bioactivity of novel inhibitors. mdpi.com

In analogues, modifications typically target the pyrrolidine ring, the benzyl (B1604629) substituent, and the methoxy group. The insights gained from studying these analogues can guide the design of more potent and selective compounds. mdpi.commdpi.com

Key areas of modification and their potential effects include:

Substitution on the Pyrrolidine Nitrogen: The secondary amine in the pyrrolidine ring is a common site for modification. Introducing different substituents can alter the compound's polarity, basicity, and ability to form hydrogen bonds, which can significantly impact receptor binding and pharmacokinetic properties.

Position of the Methoxy Group: The placement of the methoxy group on the benzyl ring (ortho-, meta-, or para-) is critical. Studies on other aromatic compounds have shown that the substituent position influences electronic distribution and steric hindrance, thereby affecting interaction with biological targets. mdpi.com For instance, the presence of a methoxy group at specific positions in flavonoid structures plays a vital role in their neuroprotective and anti-inflammatory activity. mdpi.com

Aromatic Ring Modifications: Replacing the benzyl ring with other aromatic or heteroaromatic systems can explore different binding pockets and interactions. The introduction of electron-withdrawing or electron-donating groups on the ring can modulate the electronic properties of the entire molecule. uantwerpen.be

Interactive Table: Hypothetical SAR of this compound Analogues

| Modification Site | Structural Change | Potential Impact on Activity |

|---|---|---|

| Pyrrolidine Ring | N-methylation | May alter selectivity and reduce hydrogen bonding capability. |

| Benzyl Ring | Shift methoxy group to para-position | Could change binding orientation and affinity due to altered electronic and steric profile. |

| Benzyl Ring | Addition of a hydroxyl group | Introduces a hydrogen bond donor/acceptor, potentially increasing binding affinity. |

| Pyrrolidine Ring | Introduction of chiral centers | May lead to stereospecific interactions with a chiral biological target. |

Solid-State and Intermolecular Interaction Studies

The solid-state properties of a molecule are governed by the nature and arrangement of its intermolecular interactions. Computational tools are invaluable for dissecting these complex forces.

Hirshfeld Surface Analysis and Crystal Packing

For molecules containing pyrrolidine and methoxyphenyl moieties, studies on analogues show that crystal packing is typically dominated by a combination of weak non-covalent interactions. eurjchem.comiucr.org Key interactions include:

H···H Contacts: These are generally the most abundant interactions, arising from van der Waals forces between hydrogen atoms on the molecular surface. In one related pyrrolidine derivative, H···H contacts accounted for 42.3% of the total surface contacts. iucr.org

O···H/H···O Contacts: These interactions, indicative of hydrogen bonds (conventional or weak), are also highly significant. They often involve the oxygen atom of the methoxy group and hydrogen atoms on adjacent molecules. iucr.org In some structures, strong N-H···O hydrogen bonds can produce continuous two-dimensional sheets. eurjchem.com

C···H/H···C Contacts: These represent C-H···π interactions, where a C-H bond interacts with the π-system of an aromatic ring. eurjchem.com These interactions contribute to the formation of a three-dimensional network, stabilizing the crystal structure. eurjchem.com

Interactive Table: Typical Intermolecular Contact Contributions in Related Pyrrolidine Derivatives

| Interaction Type | Typical Percentage Contribution | Significance |

|---|---|---|

| H···H | ~40-50% | Major contributor to crystal packing via dispersion forces. iucr.org |

| O···H | ~30-40% | Represents significant hydrogen bonding and van der Waals interactions. iucr.org |

| C···H | ~10-15% | Indicates the presence of C-H···π interactions, crucial for 3D network formation. eurjchem.comiucr.org |

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are essential for understanding and predicting how molecules interact with each other, particularly with biological targets like proteins or enzymes. deeporigin.com In an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. deeporigin.comavogadro.cc

For this compound, the ESP map would be expected to show:

Negative Potential (Red): Concentrated around the electronegative oxygen atom of the methoxy group and the nitrogen atom of the pyrrolidine ring. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Located on the hydrogen atoms, particularly the one attached to the pyrrolidine nitrogen (N-H) and the aromatic protons of the benzyl ring. These areas are prone to nucleophilic attack and can act as hydrogen bond donors.

Neutral Potential (Green): Generally found over the carbon framework of the molecule.

This charge distribution is fundamental to the molecule's ability to form electrostatic interactions and hydrogen bonds, which are key to its binding affinity and specificity. deeporigin.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions in real space. nih.govchemtools.org The method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). chemtools.org NCI analysis generates 3D isosurfaces that highlight regions of interaction. The surfaces are color-coded to differentiate between types of interactions:

Blue/Green Surfaces: Indicate attractive interactions. Strong, attractive forces like hydrogen bonds typically appear as blue discs or surfaces. Weaker, attractive van der Waals interactions are represented by broader, greener surfaces. chemtools.org

Red Surfaces: Signify repulsive interactions, such as steric clashes between atoms in close proximity. chemtools.org

An NCI analysis of this compound would likely reveal:

A distinct region of strong, attractive interaction (blue/cyan) corresponding to the hydrogen bond involving the N-H group of the pyrrolidine.

Broad, green surfaces around the benzyl ring and alkyl portions of the pyrrolidine, indicating widespread van der Waals interactions that contribute to molecular stability. rsc.org

Potential red areas if there is significant steric hindrance within the molecule, for instance, between the benzyl group and the pyrrolidine ring depending on the conformation.

This detailed visualization allows for a nuanced understanding of the balance of forces that stabilize the molecular structure and its complexes. nih.govrsc.org

3 2 Methoxybenzyl Pyrrolidine As a Synthetic Building Block

Role in the Synthesis of Diverse Chemical Entities

3-(2-Methoxybenzyl)pyrrolidine serves as a key intermediate in the synthesis of diverse chemical structures, particularly in the realm of medicinal chemistry and drug discovery. chemimpex.com The pyrrolidine (B122466) ring is a common structural motif found in a vast number of biologically active compounds and natural products, including many approved pharmaceuticals. nih.gov Researchers utilize this compound as a starting fragment to construct more elaborate molecules, leveraging its pre-built heterocyclic core.

Its application is particularly noted in the development of novel pharmaceuticals, especially those targeting neurological disorders. chemimpex.com The compound facilitates the creation of bioactive molecules where the pyrrolidine scaffold is essential for interacting with biological targets. chemimpex.com The benzylpyrrolidine core, for instance, is a foundational element in the biosynthesis of antibiotics like Anisomycin, highlighting the importance of this structural class in creating potent therapeutic agents. nih.gov By providing both the pyrrolidine and the functionalized benzyl (B1604629) group, the compound offers multiple points for chemical modification, enabling the generation of libraries of related compounds for screening and lead optimization.

Table 1: Examples of Therapeutic Areas Involving Pyrrolidine Scaffolds

| Therapeutic Area | Relevance of Pyrrolidine Core |

|---|---|

| Neurological Disorders | Serves as a key structural component in molecules designed to interact with neurotransmitter systems. chemimpex.com |

| Antimicrobials | Forms the core of many nitrogen-containing heterocyclic compounds with antibacterial and antifungal properties. nih.gov |

| Antivirals | The pyrrolidine ring is a privileged scaffold in the design of various antiviral agents, including HIV protease inhibitors. mdpi.com |

| Oncology | Pyrrolidine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. mdpi.comnih.gov |

Utility in the Development of Advanced Organic Scaffolds

In modern organic synthesis and medicinal chemistry, there is a significant emphasis on creating molecules with three-dimensional complexity to better interact with biological targets. Substituted pyrrolidines, such as this compound, are highly valued for their role in developing advanced organic scaffolds that are not flat. nih.gov The non-planar, saturated pyrrolidine ring provides a robust 3D framework, which is a desirable feature in fragment-based drug discovery. nih.gov

The utility of this compound lies in its ability to act as a foundational scaffold from which more complex, multi-substituted structures can be built in a stereocontrolled manner. ubc.ca The methoxybenzyl group is not merely a passive substituent; it provides steric and electronic influence and can serve as a handle for further synthetic transformations. This allows chemists to systematically explore the chemical space around the pyrrolidine core, leading to the development of novel molecular architectures and scaffolds with tailored properties. researchgate.net The development of such diverse scaffolds is crucial for building libraries of compounds used in high-throughput screening to identify new drug candidates. nih.gov

Application in Agrochemistry Research

Beyond pharmaceuticals, this compound is recognized as a valuable intermediate in the production of agrochemicals. chemimpex.comnetascientific.com The field of agrochemistry continuously seeks novel molecular structures to develop more effective and selective herbicides, insecticides, and fungicides. The pyrrolidine ring system is a known scaffold in this area of research. For example, certain pyrrolidinone derivatives have been patented for their use as herbicides, demonstrating the utility of this heterocyclic core in developing crop protection agents. google.com

The use of this compound as a building block allows researchers to introduce this proven heterocyclic scaffold while also incorporating an aromatic methoxybenzyl moiety. This combination can be exploited to fine-tune the physicochemical properties of the final compound, such as solubility, stability, and its ability to interact with specific biological targets in plants or pests. This provides a pathway for creating innovative solutions in agriculture. chemimpex.com

Contribution to Materials Science and Specialty Chemicals

The application of this compound also extends to materials science and the synthesis of specialty chemicals. chemimpex.comnetascientific.com In these fields, heterocyclic compounds are often used as building blocks for creating larger, functional molecules such as polymers, dyes, and components for electronic materials. klinger-lab.demdpi.com The defined structure of this compound makes it a useful component for constructing well-defined, multifunctional materials. klinger-lab.de

The development of new reactive precursor polymers often relies on incorporating specific functional groups that can be modified after polymerization. klinger-lab.de The pyrrolidine nitrogen and the aromatic ring of the methoxybenzyl group in this compound offer reactive sites that could be integrated into polymer chains or other complex molecular systems. This allows for the synthesis of specialty chemicals and advanced materials where the compound's unique structural and electronic properties can be harnessed for specific applications.

Coordination Chemistry and Ligand Design with Pyrrolidine Scaffolds

Design and Synthesis of 3-(2-Methoxybenzyl)pyrrolidine-Derived Ligands

The design of ligands derived from this compound focuses on introducing coordinating functional groups onto the pyrrolidine (B122466) scaffold. The nitrogen atom of the pyrrolidine ring is a primary site for modification, allowing for the attachment of various side chains containing donor atoms like oxygen, sulfur, or additional nitrogen atoms. The 3-position substituent, the 2-methoxybenzyl group, provides steric bulk and can influence the electronic environment of the metal center upon coordination.

The synthesis of such ligands is a multi-step process that begins with the construction of the core pyrrolidine structure. nih.gov Modern synthetic strategies, including palladium-catalyzed hydroarylation of pyrrolines, provide efficient routes to 3-substituted pyrrolidines. researchgate.netnih.gov Once the this compound core is obtained, further functionalization can be achieved.

A representative synthetic approach for creating a pyrrolidine-derived ligand, such as a pyrrolidinyl-azothioformamide, involves a two-step process. bohrium.com This can be adapted from known procedures for similar structures, for example, the synthesis of pyrrolidinyl-4-methoxyphenylazoformamide. researchgate.net

Formation of an Intermediate : The synthesis may start with a precursor like 4-methoxyphenylhydrazine hydrochloride, which is reacted with an acylating agent (e.g., methyl chloroformate) in the presence of a base like pyridine. This reaction forms a hydrazinecarboxylate intermediate. researchgate.net

Reaction with Pyrrolidine : The isolated intermediate is then reacted with the pyrrolidine derivative. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing a leaving group to form the final ligand. This step typically involves a solvent such as toluene (B28343) and may require a base like triethylamine. researchgate.net

This modular approach allows for the synthesis of a library of ligands with varied electronic properties by changing the substituents on the aromatic rings or the functional groups attached to the pyrrolidine nitrogen. bohrium.com

Formation and Characterization of Metal Complexes

Ligands derived from this compound readily form coordination complexes with a variety of transition metals. The formation typically involves reacting the ligand with a metal salt (e.g., metal chlorides or nitrates) in a suitable solvent, such as ethanol (B145695) or methanol. nih.goveajournals.org The resulting metal complexes can often be isolated as stable, crystalline solids. cranfield.ac.uk

The characterization of these newly synthesized metal complexes is crucial to determine their structure, stoichiometry, and coordination environment. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N, N-H) upon complexation provide direct evidence of bonding. rdd.edu.iqnih.gov For instance, a shift in the aldimine (–CH=N–) band to a different wavenumber indicates its involvement in coordination. nih.gov The appearance of new bands in the far-IR region (typically 400–600 cm⁻¹) can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : Electronic spectroscopy provides information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment (e.g., octahedral, tetrahedral). researchgate.net Shifts in the ligand's n→π* and π→π* transition bands upon complexation also confirm coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. rdd.edu.iq

Molar Conductivity Measurements : These measurements determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere or act as counter-ions. eajournals.orgcranfield.ac.uk

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net

| Complex | Key IR Bands (cm⁻¹) ν(C=N) | Electronic Spectra λₘₐₓ (nm) | Proposed Geometry |

|---|---|---|---|

| [Cr(L1)(L2)Cl₂] | 1605 | 380, 510, 615 | Octahedral |

| [Fe(L1)(L2)Cl₂]Cl | 1608 | 395, 515, 620 | Octahedral |

| [Co(L1)(L2)Cl] | 1610 | 400, 525, 630 | Octahedral |

| [Ni(L1)(L2)Cl] | 1612 | 410, 530, 645 | Octahedral |

| [Cu(L1)(L2)Cl] | 1615 | 415, 540, 650 | Octahedral |

| [Cd(L1)(L2)Cl] | 1603 | 405 | Octahedral |

Catalytic Applications of Pyrrolidine-Based Metal Complexes

The pyrrolidine scaffold is a cornerstone in the field of catalysis, particularly in asymmetric synthesis. nih.govnih.gov While many applications use the pyrrolidine moiety as an organocatalyst, their metal complexes are also potent catalysts for a range of organic transformations.

Metal complexes incorporating Schiff base ligands, which can be readily derived from pyrrolidine precursors, have shown significant catalytic activity. For example, transition metal complexes have been successfully employed as catalysts for the oxidation of aniline. mdpi.com In a typical reaction, the metal complex catalyzes the oxidation using an oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as DMF. These reactions can exhibit high selectivity, producing azobenzene (B91143) as the sole product with yields up to 91%. mdpi.com The catalytic efficiency often depends on the specific metal ion used, highlighting the tunability of these systems. mdpi.com

Furthermore, copper complexes with thiosemicarbazone and related ligands have demonstrated competence in olefin cyclopropanation reactions, another important transformation in organic synthesis. researchgate.net The well-defined coordination sphere and the electronic properties imparted by the pyrrolidine-derived ligand are key to achieving high activity and selectivity in these catalytic cycles.

Structural and Electronic Properties of Ligand-Metal Interactions

The structural and electronic properties of the interaction between a this compound-derived ligand and a metal ion are fundamental to the function of the resulting complex. X-ray crystallography provides invaluable insight into these properties.

For instance, in a zinc(II) complex with a pyrrolidinyl-azoformamide ligand, the ligand was found to act in a bidentate fashion, coordinating to the zinc center through both a nitrogen and an oxygen atom. researchgate.net This creates a stable five-membered chelate ring. The coordination geometry around the metal center is often distorted from ideal geometries (e.g., tetrahedral or octahedral) depending on the steric bulk of the ligands and the presence of other coordinating species like solvent molecules or anions. researchgate.netmdpi.com

Analysis of bond lengths reveals the nature of the ligand-metal interaction. In the aforementioned zinc complex, the Zn-O bond lengths were found to be approximately 2.00–2.01 Å, while the Zn-N bond lengths were longer, around 2.20–2.21 Å. researchgate.net These distances are typical for such coordination complexes and reflect the respective covalent radii and the nature of the donor atoms.

| Bond | Length (Å) |

|---|---|

| Zn-O1 | 2.002 |

| Zn-O2 | 2.012 |

| Zn-N1 | 2.207 |

| Zn-N2 | 2.211 |

The electronic properties are influenced by the donation of electron density from the ligand's donor atoms to the metal's d-orbitals. The methoxybenzyl group on the pyrrolidine ring can electronically tune the ligand, altering its donor strength and, consequently, the Lewis acidity and redox potential of the metal center. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, also play a crucial role in stabilizing the crystal lattice of these complexes. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-Methoxybenzyl)pyrrolidine, providing detailed information about the carbon-hydrogen framework. Through ¹H and ¹³C NMR experiments, the precise chemical environment of each proton and carbon atom in the molecule can be determined.

In ¹H NMR spectroscopy, the signals corresponding to the protons on the pyrrolidine (B122466) ring, the benzyl (B1604629) group, and the methoxy (B1213986) group are observed at distinct chemical shifts. The aromatic protons of the methoxybenzyl group typically appear in the downfield region of the spectrum, while the aliphatic protons of the pyrrolidine ring and the benzylic methylene (B1212753) protons resonate at upfield chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The spectrum shows distinct signals for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, the benzylic carbon, and the methoxy carbon. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Pyrrolidine N-H | Variable (broad) | Singlet |

| Pyrrolidine CH, CH₂ | 1.5 - 3.5 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~157 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C | ~128 |

| Methoxy (OCH₃) | ~55 |

| Pyrrolidine CH₂, CH | 25 - 60 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula.

For this compound (C₁₂H₁₇NO), HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺. The experimentally measured exact mass is compared to the theoretically calculated mass. A close correlation between these two values, usually within a few parts per million (ppm), provides unambiguous confirmation of the compound's molecular formula. This high level of confidence is essential for distinguishing the target compound from isomers or other substances with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.

The FT-IR spectrum of this compound would be expected to show several characteristic peaks. These include a moderate absorption band for the N-H stretch of the secondary amine in the pyrrolidine ring, sharp peaks for the aromatic and aliphatic C-H stretching, a strong band for the C-O ether linkage of the methoxy group, and characteristic absorptions for the C=C stretching of the aromatic ring.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Alkyl | C-H Stretch | 2850 - 2960 |

| Ether | C-O Stretch | 1000 - 1300 |

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. While specific crystallographic data for this compound is not widely published, this analytical method, when applicable, provides unequivocal structural proof.

A successful single-crystal X-ray analysis would yield detailed information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity.

Conformation: The exact spatial orientation of the pyrrolidine ring and the methoxybenzyl substituent, including any torsional angles.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the pyrrolidine N-H group.

Studies on similarly complex pyrrolidine derivatives have demonstrated the utility of this technique in establishing absolute stereochemistry and mapping molecular architecture.

Chromatographic Techniques for Purity and Separation Studies

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. A reversed-phase method, using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a typical approach. Detection is commonly achieved using a UV detector, which would monitor the absorbance of the aromatic ring. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC analysis would likely be performed on a nonpolar capillary column. The compound would be vaporized and separated based on its boiling point and interaction with the stationary phase. The coupled mass spectrometer would then fragment the eluted compound, providing a characteristic mass spectrum that serves as a "fingerprint" for identification, further confirming the structure and identifying any co-eluting impurities.

Q & A

Basic Research Questions

Q. What are the key laboratory synthesis protocols for 3-(2-Methoxybenzyl)pyrrolidine?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, 2-fluorobenzaldehyde can react with dialkylamines (e.g., pyrrolidine) in dimethylformamide (DMF) with potassium carbonate as a base. The mixture is heated (e.g., 150°C for 20 hours), monitored via TLC, and purified via extraction (ethyl acetate) and drying (MgSO₄) . Alternative routes may use propionic acid derivatives coupled with pyrrolidine under reflux conditions, followed by crystallization .

- Critical Considerations : Ensure inert atmosphere for moisture-sensitive steps, optimize reaction time to minimize side products, and validate purity via NMR (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) .

Q. What safety protocols are essential when handling this compound derivatives?

- Safety Measures : Use PPE (gloves, goggles, lab coats), conduct reactions in fume hoods, and avoid skin contact due to potential toxicity (H313/H333 hazards) . Waste must be segregated and disposed via certified agencies to prevent environmental contamination .

- Emergency Response : For accidental exposure, rinse eyes with water (15+ minutes) and seek medical attention. Store compounds away from oxidizers and moisture .

Q. How is the purity of this compound assessed post-synthesis?

- Analytical Techniques :

- Chromatography : TLC (silica gel, ethyl acetate/hexane) for reaction monitoring .

- Spectroscopy : ¹H NMR (e.g., aromatic protons at δ 7.61 ppm, methoxy group at δ 3.33 ppm) and elemental analysis (%N ~7.5–7.99) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₇NO) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

- Stereochemical Strategies : Use chiral auxiliaries (e.g., (S)-proline) or asymmetric catalysis. Microwave-assisted synthesis with tailored solvents (e.g., n-butanol) and catalysts (e.g., Pd(PPh₃)₄) enhances selectivity .

- Case Study : Diastereoselective 5-oxopyrrolidine-2-carboxylates achieved via Michael addition with arylboronic acids (yield >85%, dr 4:1) .

Q. How do researchers resolve contradictions in spectroscopic data for structural elucidation?

- Cross-Validation : Combine ¹H/¹³C NMR, X-ray crystallography, and computational modeling. For example, crystal structure analysis (R-factor <0.046) confirms bond angles and torsional strain in the methoxybenzyl moiety . Discrepancies in NMR shifts (e.g., δ 10.01 ppm for aldehyde protons) may arise from solvent effects (DMSO vs. CDCl₃) .

- Advanced Tools : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict and compare experimental vs. theoretical spectra .

Q. What are the structure-activity relationships (SAR) of this compound in bioactive contexts?

- Pharmacophore Analysis : The methoxybenzyl group enhances lipophilicity and CNS penetration, while pyrrolidine’s rigidity affects receptor binding. Derivatives with electron-withdrawing substituents (e.g., -CN) show improved MAO inhibition (IC₅₀ < 1 μM) .

- Case Study : Analogues with 4-methoxyphenyl groups exhibit higher hallucinogenic potency (cf. NBOMe derivatives) but require strict toxicity screening .

Q. How are reaction conditions optimized for scale-up synthesis without compromising yield?

- Process Parameters :

- Temperature : Gradual heating (ΔT < 5°C/min) to avoid exothermic side reactions .

- Solvent Choice : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) for greener synthesis .

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% in Suzuki-Miyaura couplings, achieving >90% yield at 100 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.